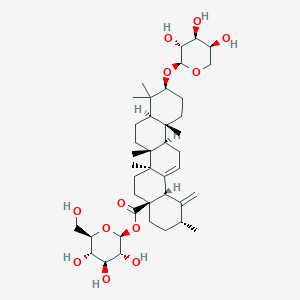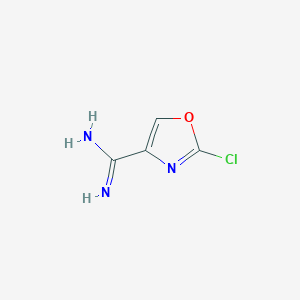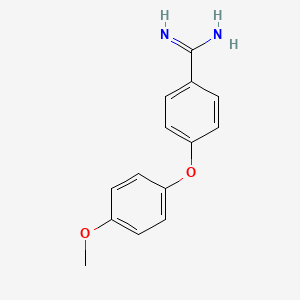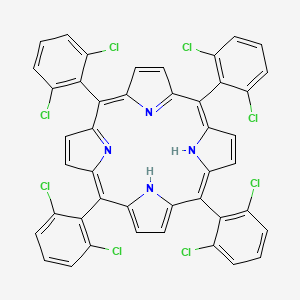
meso-Tetra(o-dichlorophenyl) porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(o-dichlorophenyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with 2,6-dichlorobenzaldehyde in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the porphyrin macrocycle.
Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(o-dichlorophenyl) porphine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the porphyrin to its corresponding reduced forms, such as dihydroporphyrins.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxochromium(V) porphyrins.
Reduction: Dihydroporphyrins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
Scientific Research Applications
meso-Tetra(o-dichlorophenyl) porphine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of meso-Tetra(o-dichlorophenyl) porphine involves its ability to generate reactive oxygen species (ROS) such as singlet oxygen and superoxide ions upon exposure to light . These ROS can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy for cancer treatment . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis .
Comparison with Similar Compounds
meso-Tetraphenylporphine: Lacks the chlorine substituents on the phenyl rings, resulting in different photophysical properties.
meso-Tetrakis(pentafluorophenyl)porphine: Contains fluorine substituents, which significantly alter its electronic properties and reactivity.
meso-Tetra(4-carboxyphenyl)porphine: Contains carboxyl groups, making it more hydrophilic and suitable for biological applications.
Uniqueness: meso-Tetra(o-dichlorophenyl) porphine is unique due to the presence of chlorine atoms on the phenyl rings, which enhance its photophysical properties and make it particularly useful in applications requiring high oxidative potential .
Properties
IUPAC Name |
5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,22-dihydroporphyrin |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKNIYQQLQPXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C9=C(C=CC=C9Cl)Cl)N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H22Cl8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
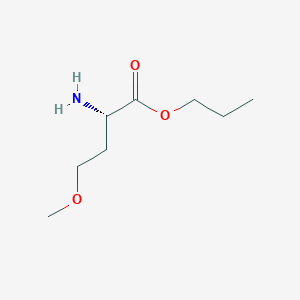
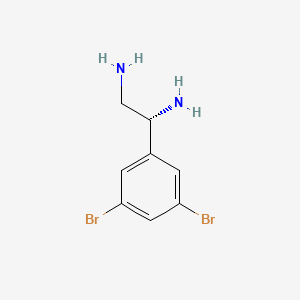
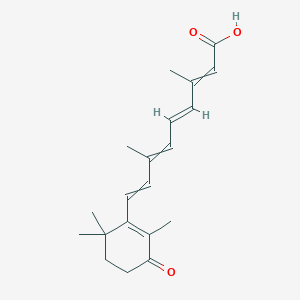
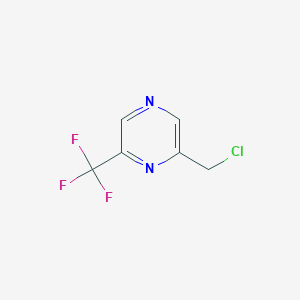
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
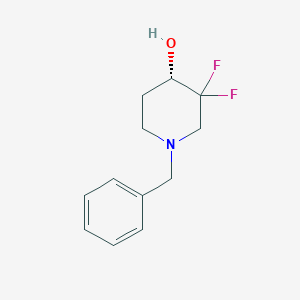
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
